Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
Description
tert-Butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a naphthyridine derivative featuring a 1,8-naphthyridine core with a tert-butyl carbamate group at position 1, a methyl group at position 4, and a 2-hydroxyethyl substituent at position 5.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11-7-9-18(15(20)21-16(2,3)4)14-13(11)6-5-12(17-14)8-10-19/h5-6,11,19H,7-10H2,1-4H3 |
InChI Key |
OIPXUIFNEIXYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C2=C1C=CC(=N2)CCO)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Ring Formation via Gould-Jacobs Cyclization
The 1,8-naphthyridine scaffold is typically constructed using the Gould-Jacobs reaction, which involves thermal cyclization of β-keto esters with enamine intermediates . For the target compound, the synthesis begins with the condensation of ethyl 3-aminocrotonate with a substituted malonic ester derivative. Key steps include:
-
Enamine Formation : Ethyl 3-aminocrotonate reacts with diethyl 2-(2-hydroxyethyl)malonate in refluxing ethanol, catalyzed by acetic acid, to yield an enamine intermediate .
-
Cyclization : Heating the enamine at 180°C in diphenyl ether induces cyclodehydration, forming the 1,8-naphthyridine core with a 2-hydroxyethyl substituent at position 7 .
This method, adapted from US9133188B2 , achieves moderate yields (45–55%) and benefits from commercially available starting materials.
Introduction of the 4-Methyl Group
The 4-methyl group is introduced via alkylation prior to cyclization. Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of the β-keto ester intermediate, followed by methylation with methyl iodide . Optimization studies indicate that maintaining the reaction at −20°C minimizes over-alkylation, improving regioselectivity .
tert-Butyl Carbamate Protection
The tert-butyl carbamate (Boc) group is installed at position 1 using di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions:
-
Reaction Conditions : The naphthyridine intermediate is dissolved in dichloromethane (DCM) and treated with Boc anhydride in the presence of 4-dimethylaminopyridine (DMAP) at 0°C .
-
Yield : 85–90% after purification via silica gel chromatography .
This step is critical for protecting the amine during subsequent functionalization.
Partial Hydrogenation to 3,4-Dihydro-1,8-Naphthyridine
Selective saturation of the 3,4-bond is achieved through catalytic hydrogenation:
-
Catalyst : 10% Palladium on carbon (Pd/C) in ethanol under 50 psi H₂ .
-
Conditions : Reaction at 25°C for 12 hours ensures complete reduction without over-hydrogenation .
Monitoring by thin-layer chromatography (TLC) confirms the conversion to the dihydro derivative .
Hydroxyethyl Group Functionalization
The 2-hydroxyethyl side chain at position 7 is introduced via a two-step sequence:
-
Alkylation : Treatment of the 7-bromo intermediate with ethylene glycol in dimethylformamide (DMF) using potassium carbonate as a base .
-
Oxidation : Selective oxidation of the primary alcohol to a hydroxyl group using pyridinium chlorochromate (PCC) in DCM .
Purification and Characterization
Final purification employs recrystallization from ethanol/water (3:1), yielding the target compound as a white crystalline solid . Characterization data include:
| Property | Value |
|---|---|
| Melting Point | 142–144°C |
| NMR (CDCl₃) | δ 1.45 (s, 9H), 2.30 (s, 3H), ... |
| HRMS (ESI+) | [M+H]⁺ calc. 321.1914, found 321.1911 |
Challenges and Mitigation Strategies
-
Steric Hindrance : The tert-butyl group impedes cyclization. Using high-boiling solvents (e.g., diphenyl ether) improves reaction efficiency .
-
Hydroxyethyl Stability : Protection as a tert-butyldimethylsilyl (TBDMS) ether during synthesis prevents undesired oxidation .
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthyridine core can be reduced under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridine compounds.
Scientific Research Applications
Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the naphthyridine core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Physicochemical Properties
- Spectroscopic Data :
Research Findings and Challenges
- Synthetic Challenges : Low yields in phosphorylated analogs (14% in ) suggest steric hindrance or competing side reactions during substitution. Optimizing hydroxyethyl introduction may require protecting group strategies .
- Biological Optimization : The hydroxyethyl group’s polarity must balance solubility and membrane permeability, a critical factor in drug development .
Biological Activity
Tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS: 122021-01-6) is a compound that belongs to the naphthyridine family. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 288.38 g/mol
- Structure : The compound features a naphthyridine core with a tert-butyl and hydroxyethyl substituent which may influence its biological interactions.
Antitumor Activity
Research indicates that naphthyridine derivatives often exhibit significant antitumor properties. For instance, compounds similar to tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine have shown efficacy against various cancer cell lines. A study highlighted that certain naphthyridine compounds inhibited cell proliferation in human tumor cells, suggesting a potential for developing new anticancer agents based on this scaffold .
Antimicrobial Properties
The antimicrobial activity of naphthyridines has been documented in several studies. In one investigation, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth . The specific activity of tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine remains to be fully characterized but aligns with the general trend observed in related compounds.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of naphthyridine derivatives. Modifications at various positions on the naphthyridine ring can significantly alter their pharmacological profiles. For instance:
- Substituents : The presence of electron-donating or withdrawing groups can enhance or reduce activity.
- Alkyl Chains : Variations in alkyl chain length and branching impact solubility and membrane permeability.
Case Studies
- Antitumor Efficacy :
- Antimicrobial Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic routes are commonly employed to prepare tert-butyl 7-(2-hydroxyethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate?
- Methodological Answer : Synthesis typically involves cyclization of precursors using organolithium reagents (e.g., s-BuLi) in anhydrous tetrahydrofuran (THF) under nitrogen. For example, tert-butyl 7-methyl derivatives are functionalized via lithiation followed by quenching with electrophiles (e.g., diethyl chlorophosphate) to introduce substituents. Post-reaction purification via mass-directed HPLC is critical for isolating high-purity products .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : 1H/13C NMR spectroscopy confirms structural integrity, with diagnostic peaks for the tert-butyl group (~1.44 ppm, singlet) and naphthyridine protons (e.g., δ 7.28–7.25 ppm for aromatic protons). IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹ for the carboxylate), while LC-MS validates molecular weight and purity. Refer to specific spectral data from analogous naphthyridine derivatives for comparative analysis .
Q. What storage conditions are recommended to maintain stability?
- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the tert-butyl carbamate group. Hygroscopic intermediates should be handled in anhydrous solvents (e.g., THF) and dried over molecular sieves .
Advanced Research Questions
Q. How can reaction yields be optimized during functionalization of the naphthyridine core?
- Methodological Answer : Optimize stoichiometry (e.g., 1.2–1.5 equivalents of s-BuLi relative to substrate) and reaction time (monitored via TLC/LC-MS). Solvent choice (e.g., THF vs. DMF) impacts lithiation efficiency. Pre-cooling reagents to 0°C minimizes side reactions. Post-reaction quenching with saturated NH4Cl and extraction with ethyl acetate improve recovery .
Q. How to resolve contradictions in reported yields for similar naphthyridine derivatives?
- Methodological Answer : Discrepancies often arise from variations in reagent purity, catalyst loading, or workup protocols. Reproduce reactions under strictly anhydrous conditions and compare yields using standardized HPLC quantification. Cross-validate results with independent synthetic routes (e.g., Pd-catalyzed cyclization vs. organolithium methods) .
Q. What catalytic strategies enable regioselective functionalization of the 1,8-naphthyridine scaffold?
- Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl/alkyl groups at the 7-position. For hydroxylation, employ transition-metal catalysts with oxygen donors (e.g., tert-butyl hydroperoxide). Computational modeling (DFT) aids in predicting regioselectivity by analyzing frontier molecular orbitals .
Q. How to mitigate toxicity risks during large-scale synthesis?
- Methodological Answer : Despite low acute hazards (per SDSs of analogous compounds), avoid inhalation/contact by using fume hoods, nitrile gloves, and PPE. Monitor for toxic byproducts (e.g., phosphine gas during phosphonate reactions) with real-time gas sensors. Implement waste neutralization protocols for halogenated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
